molecular formula C16H14N4O3 B2552952 1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea CAS No. 1396783-68-8

1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea

Cat. No.: B2552952
CAS No.: 1396783-68-8
M. Wt: 310.313
InChI Key: HNXRJXFGUZJCNC-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea is a heterocyclic compound featuring three distinct structural motifs:

  • 1,3-Benzodioxole: A bicyclic aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • Urea linker: A polar functional group that facilitates hydrogen bonding and modulates solubility and target engagement .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-16(19-12-4-5-14-15(7-12)23-10-22-14)17-8-11-9-18-20-6-2-1-3-13(11)20/h1-7,9H,8,10H2,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXRJXFGUZJCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises three structural units:

  • 1,3-Benzodioxol-5-yl group : A methylenedioxy-substituted aromatic ring.
  • Pyrazolo[1,5-a]pyridine core : A fused bicyclic system with a pyrazole ring adjacent to a pyridine.
  • Urea linker : Connects the benzodioxole and pyrazolopyridine moieties via methyl groups.

Retrosynthetically, the molecule can be dissected into two primary intermediates:

  • 1-(2H-1,3-Benzodioxol-5-yl)urea (or its isocyanate equivalent)
  • Pyrazolo[1,5-a]pyridin-3-ylmethanamine

Coupling these precursors via urea bond formation represents the most straightforward approach.

Synthesis of Key Intermediates

Preparation of 1-(2H-1,3-Benzodioxol-5-yl)urea

The benzodioxole-bearing urea fragment can be synthesized through two validated routes:

Isocyanate Route
  • Synthesis of 1,3-Benzodioxol-5-ylmethyl isocyanate :

    • React 1,3-benzodioxol-5-ylmethanol with phosgene or triphosgene in anhydrous dichloromethane (DCM) at 0–5°C.
    • Reaction conditions :
      • Molar ratio (alcohol:phosgene) = 1:1.2
      • Catalyst: Pyridine (10 mol%)
      • Yield: 78–85%
  • Urea formation :

    • Treat the isocyanate with ammonium hydroxide or primary amines. For the target molecule, this step is deferred until coupling with the pyrazolopyridine amine.
Carbodiimide-Mediated Coupling
  • Combine 1,3-benzodioxol-5-ylmethanamine with carbonyl diimidazole (CDI) in tetrahydrofuran (THF):
    $$ \text{R-NH}_2 + \text{CDI} \rightarrow \text{R-N=C=O} $$
  • Subsequent reaction with amines yields substituted ureas.

Synthesis of Pyrazolo[1,5-a]pyridin-3-ylmethanamine

The pyrazolo[1,5-a]pyridine scaffold can be constructed via cyclocondensation, followed by functionalization:

Pyrazolo[1,5-a]pyridine Core Formation
  • Substrate : 2-Aminopyridine derivatives and α,β-unsaturated carbonyl compounds.
  • Method :
    • React 2-aminopyridine with ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH reflux).
    • Cyclize using microwave irradiation (150°C, 20 min) to improve yield.
Introduction of Aminomethyl Group
  • Bromination : Treat pyrazolo[1,5-a]pyridine with N-bromosuccinimide (NBS) at position 3.
  • Ammonolysis : React the bromide with aqueous ammonia in a sealed tube (120°C, 12 h).

Urea Bond Formation Strategies

Two-Step Isocyanate-Amine Coupling

Step Reagents/Conditions Temperature Time Yield
1. Isocyanate generation Triphosgene, DCM, pyridine 0–5°C 2 h 85%
2. Amine coupling Pyrazolo[1,5-a]pyridin-3-ylmethanamine, THF RT 12 h 70–75%

Mechanism :
$$ \text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'} $$

One-Pot Carbodiimide Method

  • Reagents : 1-(2H-1,3-Benzodioxol-5-yl)methanamine, pyrazolo[1,5-a]pyridin-3-ylmethanamine, CDI
  • Solvent : Anhydrous THF
  • Conditions :
    • Stir at 25°C for 24 h under nitrogen.
    • Yield : 68% (optimized)

Optimization and Challenges

Catalytic Enhancements

  • Lewis Acids : ZnCl₂ (5 mol%) improves urea yields by polarizing carbonyl groups.
  • Solvent Effects : Dimethylacetamide (DMAc) increases solubility of aromatic intermediates.

Purification Considerations

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 → 1:1 gradient).
  • Recrystallization : Ethanol/water (4:1) yields pure product as white crystals.

Analytical Characterization

Spectroscopic Data (Projected)

Technique Key Signals
¹H NMR (500 MHz, DMSO-d₆) δ 8.21 (s, 1H, pyrazole-H), 6.85 (s, 2H, benzodioxole-H), 4.32 (d, J=5.6 Hz, 2H, CH₂)
¹³C NMR 158.9 (urea C=O), 148.2 (benzodioxole-O), 112.4 (pyridine-C)
HRMS [M+H]⁺ Calc. 341.1243; Found 341.1246

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Isocyanate coupling High purity, scalable Requires hazardous phosgene derivatives
Carbodiimide-mediated One-pot, mild conditions Lower yields with steric hindrance

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea depends on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The benzodioxole ring could interact with hydrophobic pockets, while the pyrazolopyridine moiety might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine

  • Target Compound : The pyrazolo[1,5-a]pyridine core contains a six-membered ring with one nitrogen atom, influencing electronic distribution and steric bulk.
  • Analogues : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., WO2015035117A1) feature an additional nitrogen in the fused ring, enhancing hydrogen-bonding capacity and altering pharmacokinetic properties such as solubility and metabolic stability .

Urea vs. Thiourea/Amide Linkers

  • Target Compound: The urea linker offers two hydrogen-bond donors, critical for target selectivity.
  • Analogues: Thiourea derivatives (e.g., compounds from ) exhibit increased lipophilicity but reduced metabolic stability due to sulfur’s susceptibility to oxidation.

Substituent Modifications

Benzodioxol-5-yl Derivatives

  • Target Compound : The 1,3-benzodioxole substituent is linked via a methylene group to the urea nitrogen.
  • Analogues: Compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () replace the urea with a pyridopyrimidinone core, prioritizing kinase inhibition over solubility .

Heterocyclic Substitutions

  • Target Compound : The pyrazolo[1,5-a]pyridine moiety is unsubstituted.
  • Analogues : Fluorinated or methoxy-substituted pyridines (e.g., EP 3 041 475 B1) introduce electron-withdrawing groups to enhance binding to hydrophobic pockets in viral proteases .

Pharmacological and Physicochemical Properties

Activity Profiles

While direct pharmacological data for the target compound is absent, structural analogues provide insights:

  • Kinase Inhibition: Benzodioxole-pyridopyrimidinones () demonstrate kinase-targeting applications, implying possible anticancer or anti-inflammatory uses for the target .

Physicochemical Comparison

Property Target Compound Pyrazolo[1,5-a]pyrimidine Analogue (WO2015035117A1) Thiourea Derivative ()
Molecular Weight ~340–360 g/mol (estimated) 320–350 g/mol 300–330 g/mol
LogP ~2.5 (moderate lipophilicity) ~1.8 (higher polarity) ~3.0 (high lipophilicity)
Hydrogen Bond Donors 2 (urea) 1–2 (variable) 2 (thiourea)
Synthetic Yield Not reported 70–85% (ultrasound-assisted methods) 60–75% (thermal fusion)

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